Pentacen-6(13H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacen-6(13H)-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of pentacene, which consists of five linearly fused benzene rings. The compound is characterized by the presence of a ketone functional group at the sixth position, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacen-6(13H)-one typically involves the oxidation of pentacene. One common method is the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions usually require a controlled temperature to prevent over-oxidation and degradation of the pentacene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using safer and more environmentally friendly oxidizing agents. The use of catalytic systems and continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Pentacen-6(13H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pentacenequinone derivatives.
Reduction: Pentacen-6-ol.
Substitution: Halogenated or nitrated pentacene derivatives.
Scientific Research Applications
Pentacen-6(13H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and electronic devices.
Mechanism of Action
The mechanism of action of Pentacen-6(13H)-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. The aromatic rings provide a stable framework for electron delocalization, making it suitable for electronic applications.
Comparison with Similar Compounds
Similar Compounds
Pentacene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Anthracene: Contains three fused benzene rings, making it structurally simpler.
Tetracene: Contains four fused benzene rings, providing intermediate properties between anthracene and pentacene.
Uniqueness
Pentacen-6(13H)-one’s uniqueness lies in its combination of a polycyclic aromatic framework with a reactive ketone group
Properties
IUPAC Name |
13H-pentacen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIRZVVIBSOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(=O)C4=CC5=CC=CC=C5C=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738262 |
Source
|
Record name | Pentacen-6(13H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408311-42-2 |
Source
|
Record name | Pentacen-6(13H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.